1-Aminocyclohexanecarbonitrile

描述

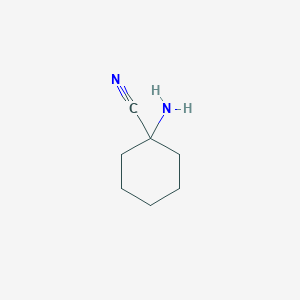

Structure

2D Structure

属性

IUPAC Name |

1-aminocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-7(9)4-2-1-3-5-7/h1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMMCZRNZCKXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044488 | |

| Record name | 1-Aminocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5496-10-6 | |

| Record name | 1-Aminocyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5496-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonitrile, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356LN33RP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Transformation Pathways of 1 Aminocyclohexanecarbonitrile

Cyclization Reactions

The presence of both nucleophilic (amino) and electrophilic (nitrile) centers within the same molecule makes 1-aminocyclohexanecarbonitrile an ideal candidate for cyclization reactions, leading to the formation of various heterocyclic systems. These transformations are often initiated by derivatization of the amino group, followed by an intramolecular reaction involving the nitrile moiety.

Formation of Heterocyclic Systems

This compound is a key starting material for the synthesis of several classes of heterocyclic compounds, including sultams, benzodiazepines, and imidazolidines.

Sultams, which are cyclic sulfonamides, can be synthesized from this compound. A notable approach involves the preparation of spirocyclic β- and γ-sultams through the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. mdpi.comnih.govresearchgate.net This method relies on the reduction of the nitrile group to a primary amine, which then undergoes intramolecular sulfonylation. mdpi.comnih.govresearchgate.net

Table 1: Key Features of Spirocyclic Sultam Synthesis

| Feature | Description |

| Precursor | Cyanoalkylsulfonyl fluorides |

| Key Reaction | One-pot reductive cyclization |

| Mechanism | Nitrile group reduction followed by intramolecular sulfonylation |

| Products | Spirocyclic β- and γ-sultams |

The synthesis of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds with significant pharmacological importance, can be achieved using α-aminonitriles like this compound. arkat-usa.orgnih.govrsc.orgnih.govresearchgate.netnih.govwum.edu.pldntb.gov.uarsc.org A key strategy involves the condensation of the α-aminonitrile with 2-nitrobenzoyl chloride. This reaction yields an N-(2-nitrobenzoyl) α-aminonitrile intermediate. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, leads to the formation of a 2-amino-3,4-dihydro-5H-1,4-benzodiazepin-5-one. arkat-usa.org

However, it has been noted that the reduction of the Schiff base formed from the condensation of this compound with 2-nitrobenzaldehyde (B1664092) can lead to the formation of a methanol (B129727) adduct of the 2-aminobenzaldehyde (B1207257) trimer, indicating a complex reaction pathway that is sensitive to the specific reactants and conditions. arkat-usa.org

Table 2: Synthesis of 2-Amino-1,4-benzodiazepin-5-ones

| Step | Description |

| 1. Condensation | This compound reacts with 2-nitrobenzoyl chloride. |

| 2. Intermediate | Formation of an N-(2-nitrobenzoyl) α-aminonitrile. |

| 3. Reduction | The nitro group of the intermediate is reduced to an amine. |

| 4. Cyclization | Intramolecular reaction leads to the 1,4-benzodiazepine ring system. |

This compound can also be utilized in the synthesis of imidazolidine (B613845) derivatives, including spiro-imidazolidinones. mdpi.comnih.govresearchgate.netresearchgate.netchem-soc.sinih.gov One-pot multicomponent reactions provide an efficient route to these heterocyclic systems. mdpi.comnih.govresearchgate.netresearchgate.netnih.govbeilstein-journals.org For instance, a pseudo-multicomponent one-pot protocol can be employed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.comresearchgate.netresearchgate.netnih.gov This approach often involves the in situ formation of a Schiff base, followed by reduction and subsequent cyclization. mdpi.comresearchgate.netresearchgate.netnih.gov

The synthesis of chiral spiro-imidazolidinone cyclohexenones has been achieved from feedstock chemicals such as aminophenols, α,β-unsaturated aldehydes, and α-amino acids in a one-pot multicomponent reaction. nih.gov This highlights the potential for developing stereoselective syntheses of complex imidazolidine derivatives from readily available starting materials.

Intramolecular Cyclization Mechanisms

The intramolecular cyclization of derivatized this compound is a key step in the formation of the aforementioned heterocyclic systems. The mechanism of these reactions is highly dependent on the nature of the substituent on the amino group and the reaction conditions.

In the synthesis of 1,4-benzodiazepines, the cyclization occurs after the reduction of the nitro group in the N-(2-nitrobenzoyl) intermediate to an aniline (B41778) derivative. The newly formed amino group then acts as a nucleophile, attacking the carbon atom of the nitrile group, leading to the formation of the seven-membered diazepine (B8756704) ring. This intramolecular nucleophilic addition is a crucial step in the ring-closing process. arkat-usa.org

For the formation of sultams, the proposed mechanism involves an intramolecular reductive cyclization. nih.govresearchgate.net After the nitrile group is reduced to a primary amine, this amine attacks the electrophilic sulfur atom of the sulfonyl fluoride (B91410) group within the same molecule, leading to the formation of the cyclic sulfonamide, or sultam. nih.govresearchgate.net

The cyclization to form imidazolidinones can proceed through various mechanisms, often involving the initial formation of an imine or a related intermediate. In pseudo-multicomponent reactions, the cyclization step is typically facilitated by a coupling agent, such as carbonyldiimidazole (CDI), which activates one of the amino groups for subsequent intramolecular attack by the other amino group. mdpi.comresearchgate.netresearchgate.netnih.gov

Condensation Reactions

Condensation reactions of this compound involve the reaction of its amino group with a carbonyl compound, typically an aldehyde or a ketone, to form an imine or a related product, with the elimination of a small molecule, usually water. These reactions are fundamental in expanding the molecular complexity of this compound and preparing it for subsequent transformations, including cyclization reactions.

A well-documented condensation reaction of this compound is its reaction with 2-nitrobenzaldehyde. This reaction, carried out in methanol with a catalytic amount of acetic acid, yields a Schiff base intermediate. arkat-usa.org Similarly, condensation with various substituted benzaldehydes can be achieved, often catalyzed by acids or bases, to produce a range of Schiff bases. nih.govmdpi.comias.ac.in The Knoevenagel condensation, a reaction between a compound with an active methylene (B1212753) group and a carbonyl compound, provides a framework for understanding the reactivity of the nitrile group in certain contexts. nih.govmdpi.com

The formation of 1,5-benzodiazepine derivatives through the condensation of o-phenylenediamines with ketones highlights a related class of condensation-cyclization reactions, offering insights into potential synthetic pathways that could be adapted for this compound. nih.gov

Schiff Base Formation and Reactivity

This compound, possessing a primary amino group, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of an imine or azomethine group. ekb.egajol.info The general reaction is catalyzed by either acid or base and is typically reversible. nih.gov

The formation of Schiff bases from this compound can be represented by the following general scheme:

Scheme 1: General formation of a Schiff base from this compound and an aldehyde or ketone.

The reactivity of the formed Schiff base is centered around the electrophilic carbon and the nucleophilic nitrogen of the imine bond. The C=N bond is strong but can be susceptible to hydrolysis, reverting to the parent amine and carbonyl compound, especially under acidic conditions. nih.gov This reversibility allows for the formation of complex and sophisticated molecular structures through thermodynamically controlled processes. nih.gov The reactivity of the imine bond can be harnessed for further synthetic transformations. For instance, the reduction of the C=N double bond under mild conditions can lead to the formation of stable secondary amines.

The table below summarizes the key aspects of Schiff base formation with this compound.

| Feature | Description |

| Reactants | This compound (primary amine) and an aldehyde or ketone (carbonyl compound). |

| Product | Schiff base (imine) containing a C=N double bond. |

| Byproduct | Water (H₂O). |

| Catalysis | Can be catalyzed by either acid or base. |

| Reversibility | The reaction is generally reversible, with the equilibrium position influenced by reaction conditions. |

Self-Condensation Processes of α-Amino Nitriles

α-Amino nitriles, including this compound, can undergo self-condensation, particularly under certain reaction conditions. This process can lead to the formation of polymeric products, which can significantly reduce the yield of the desired monomeric product in synthetic reactions. acs.org The self-condensation typically involves the nucleophilic amino group of one molecule attacking the electrophilic carbon of the nitrile group of another molecule, or other reactive pathways leading to oligomerization.

The propensity for self-condensation is a critical consideration in the synthesis and handling of α-amino nitriles. Reaction conditions such as temperature, concentration, and the presence of catalysts can influence the extent of this side reaction. For instance, in Strecker reactions, a common method for synthesizing α-amino nitriles, undesired self-condensation can occur, leading to the formation of complex mixtures and lower yields of the target α-aminonitrile. acs.org

Nucleophilic and Electrophilic Reactivity Profiles

The chemical reactivity of this compound is characterized by the dual nucleophilic and electrophilic nature of its functional groups.

Nucleophilic Reactivity: The primary amino group (-NH₂) is the main site of nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily attacking electron-deficient centers. researchgate.net This nucleophilic character is evident in its reaction with carbonyl compounds to form Schiff bases, as well as in its ability to be acylated and alkylated. The nucleophilicity of the amino group is influenced by steric hindrance around the nitrogen atom and the electronic effects of the cyclohexyl ring. masterorganicchemistry.com

Electrophilic Reactivity: The nitrile group (-C≡N) is the primary electrophilic site. The carbon atom of the nitrile group is electron-deficient due to the electronegativity of the nitrogen atom and the nature of the triple bond. This makes it susceptible to attack by nucleophiles. libretexts.org This electrophilic character is fundamental to many of the transformations of the nitrile group, such as hydrolysis and reactions with organometallic reagents.

| Functional Group | Reactivity | Common Reactions |

| Amino Group (-NH₂) | Nucleophilic | Schiff base formation, acylation, alkylation. |

| Nitrile Group (-C≡N) | Electrophilic | Hydrolysis, reduction, addition of nucleophiles. |

Functional Group Interconversions of the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding its synthetic utility. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate. Complete hydrolysis yields a carboxylic acid, while partial hydrolysis can isolate the amide.

To Carboxylic Acid: R-C≡N + 2 H₂O --(H⁺ or OH⁻)--> R-COOH + NH₃

To Amide: R-C≡N + H₂O --(H⁺ or OH⁻)--> R-CONH₂

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.org This transformation is valuable for synthesizing diamines.

To Primary Amine: R-C≡N + 2 H₂ --(Catalyst)--> R-CH₂NH₂

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form ketones after hydrolysis of the intermediate imine.

To Ketone: R-C≡N + R'-MgX --> [R-C(R')=N-MgX] --(H₃O⁺)--> R-C(O)-R'

These interconversions allow this compound to serve as a precursor to a wide range of compounds, including amino acids, diamines, and ketones.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic acid (-COOH) |

| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ | Amide (-CONH₂) |

| Reduction | LiAlH₄ or H₂/catalyst | Primary amine (-CH₂NH₂) |

| Reaction with Grignard Reagent | 1. R'MgX, 2. H₃O⁺ | Ketone (-C(O)R') |

Advanced Spectroscopic Characterization Techniques in 1 Aminocyclohexanecarbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For 1-Aminocyclohexanecarbonitrile, the protons on the cyclohexane (B81311) ring exhibit signals in the upfield region of the spectrum. The presence of the electron-withdrawing amino and cyano groups at the C1 position causes a downfield shift for adjacent protons. Specifically, the cyclohexyl protons are expected to appear in the range of δ 1.32–2.51 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the cyclohexane ring and the nitrile group. Data from spectral databases indicate the presence of signals corresponding to the different carbon environments within the molecule. spectrabase.comnih.gov The quaternary carbon attached to the amino and cyano groups shows a characteristic chemical shift, as do the methylene (B1212753) carbons of the cyclohexane ring.

Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (quaternary) | 50-60 |

| C2, C6 (CH₂) | 30-40 |

| C3, C5 (CH₂) | 20-30 |

| C4 (CH₂) | 20-30 |

| CN (nitrile) | 120-130 |

Advanced NMR Techniques for Stereochemical Assignment

While standard 1D NMR techniques provide foundational structural information, advanced 2D NMR experiments are crucial for assigning the stereochemistry of complex molecules. ipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities between protons, which is vital for determining the relative configuration of substituents on the cyclohexane ring. ipb.pt Correlation spectroscopy (COSY) helps in identifying spin-spin coupling networks between adjacent protons, further confirming the connectivity within the molecule. For substituted aminocyclohexanecarbonitrile derivatives, these advanced methods are indispensable for unambiguous stereochemical assignment. ipb.pt

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comnih.gov The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.

Key vibrational frequencies observed in the IR spectrum of this compound include:

N-H stretch: The amino group (NH₂) typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. fiveable.me

C-H stretch: The C-H bonds of the cyclohexane ring exhibit strong absorptions in the 2850–2960 cm⁻¹ range. libretexts.orgopenstax.org

C≡N stretch: The nitrile group (C≡N) has a characteristic sharp and intense absorption band around 2230 cm⁻¹.

N-H bend: The bending vibration of the amino group can be observed around 1614 cm⁻¹.

The following table details the characteristic IR absorption bands for the functional groups in this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretch | 3300-3500 |

| Alkane (C-H) | Stretch | 2850-2960 |

| Nitrile (C≡N) | Stretch | ~2230 |

| Amino (N-H) | Bend | ~1614 |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org The molecular weight of this compound is 124.19 g/mol . spectrabase.com In a mass spectrum, this would correspond to the molecular ion peak (M⁺) at an m/z of 124.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. msu.edu The analysis of these fragments provides valuable structural information. For this compound, common fragmentation pathways may involve the loss of the amino group (-NH₂), the cyano group (-CN), or parts of the cyclohexane ring. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecule with high accuracy.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons, such as free radicals. libretexts.orgyoutube.com While this compound itself is not a radical, ESR spectroscopy would be an essential tool for characterizing any radical species derived from it. For instance, if the compound undergoes a reaction that generates a radical, such as hydrogen abstraction from the amino group or the cyclohexane ring, ESR would be used to detect and identify the resulting paramagnetic species. ucl.ac.uk The technique provides information about the electronic structure and the environment of the unpaired electron. libretexts.org

Advanced Spectroscopic Methods for Mechanistic Insights

The formation of this compound typically proceeds via the Strecker synthesis, a three-component reaction involving cyclohexanone (B45756), ammonia (B1221849), and a cyanide source (e.g., hydrogen cyanide). mdpi.comwikipedia.org This reaction is often rapid, involving transient intermediates that are difficult to isolate and characterize using conventional spectroscopic methods. Advanced, time-resolved spectroscopic techniques are invaluable for studying the kinetics and elucidating the mechanism of such fast reactions. york.ac.uk

The generally accepted mechanism for the Strecker synthesis involves two key steps:

Formation of an imine intermediate from the reaction of cyclohexanone and ammonia. organic-chemistry.org

Nucleophilic attack of the cyanide ion on the imine to form the final α-aminonitrile product. organic-chemistry.org

Stopped-Flow Spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with timescales in the millisecond range. york.ac.ukwikipedia.orglibretexts.orghi-techsci.com In a stopped-flow experiment, small volumes of the reactants (e.g., cyclohexanone/ammonia solution and a cyanide solution) are rapidly mixed, and the reaction progress is monitored in real-time using a spectroscopic detector, often UV-Vis or fluorescence. york.ac.ukphotophysics.com

Although this compound itself does not absorb strongly in the UV-Vis range, the intermediates in its formation may have distinct spectroscopic signatures. For instance, the imine intermediate formed from cyclohexanone likely possesses a C=N chromophore which, although not a strong absorber, might exhibit weak n → π* transitions at accessible wavelengths, allowing its formation and consumption to be monitored.

A hypothetical application of stopped-flow UV-Vis spectroscopy to monitor the Strecker synthesis of this compound could yield kinetic data as illustrated in Table 2. By monitoring the change in absorbance at a wavelength characteristic of the imine intermediate, the rate constants for its formation and subsequent reaction with cyanide can be determined.

Table 2: Hypothetical Kinetic Data from a Stopped-Flow Study of this compound Synthesis This table is illustrative of the type of data that could be obtained from a stopped-flow experiment designed to study the Strecker synthesis of this compound.

| Reactant Concentrations | Wavelength Monitored (nm) | Observed Rate Constant, kobs (s-1) | Proposed Reaction Step |

|---|---|---|---|

| [Cyclohexanone] = 0.1 M, [NH₃] = 0.5 M | ~245 (Imine formation) | 15.2 | Cyclohexanone + NH₃ ⇌ Imine + H₂O |

| [Imine] = 0.05 M, [HCN] = 0.1 M | ~245 (Imine consumption) | 8.7 | Imine + HCN → this compound |

Other advanced spectroscopic techniques that could provide mechanistic insights include:

Rapid-Scan Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor changes in the vibrational modes of the reactants and products in real-time, allowing for the identification of transient species through their characteristic absorption bands (e.g., the C=O stretch of cyclohexanone, the C=N stretch of the imine, and the C≡N stretch of the final product).

In-situ Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can track the progress of the reaction by monitoring vibrational frequencies. iaea.orgresearchgate.net It can be particularly useful in aqueous solutions where water absorption can interfere with FTIR measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for structural elucidation of stable compounds, advanced NMR techniques, such as rapid-injection NMR, can be adapted to monitor the kinetics of slower reactions and identify intermediates in situ.

Through the strategic application of these advanced spectroscopic methods, a detailed understanding of the reaction dynamics, including the identification of rate-determining steps and the characterization of transient intermediates in the synthesis of this compound, can be achieved.

Computational Chemistry and Theoretical Investigations of 1 Aminocyclohexanecarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-aminocyclohexanecarbonitrile, these calculations can elucidate its electronic structure, bonding, and the energetic landscape of its chemical reactions.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of the amino (-NH2) and nitrile (-C≡N) functional groups attached to a cyclohexane (B81311) ring. The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This results in a significant dipole moment for the molecule. The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Calculations)

| Property | Predicted Value | Significance |

| Dipole Moment | ~3.5 - 4.5 D | Indicates a polar molecule with significant charge separation. |

| HOMO Energy | - | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | - | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | - | An indicator of chemical reactivity and electronic stability. |

Note: The values in this table are hypothetical and represent typical ranges for similar molecules. Actual values would require specific DFT calculations.

A detailed bonding analysis using methods like Natural Bond Orbital (NBO) analysis would likely reveal the nature of the sigma (σ) and pi (π) bonds within the nitrile group and the C-C and C-N bonds of the cyclohexane ring. It would also quantify the delocalization of electron density and the extent of hyperconjugative interactions, which contribute to the molecule's stability.

Reaction Pathway Modeling and Transition State Characterization

Theoretical studies on the hydrolysis of aminonitriles have shown that the reaction proceeds through a multi-step mechanism. For this compound, a plausible hydrolysis pathway, which is a critical reaction for aminonitriles, would involve the initial nucleophilic attack of a water molecule on the electrophilic carbon of the nitrile group. This would be followed by proton transfer steps, ultimately leading to the formation of a carboxylic acid and ammonia (B1221849).

Computational modeling of this reaction pathway using Density Functional Theory (DFT) would allow for the identification of transition states and intermediate structures. The activation energies for each step could be calculated, providing insights into the reaction kinetics. For instance, theoretical studies on the hydrolysis of aminoacetonitrile (B1212223) to glycine (B1666218) have indicated a significant energy barrier, suggesting that the aminonitrile form is relatively stable under certain conditions.

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound

| Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of water on the nitrile carbon | 25 - 35 |

| 2 | Proton transfer to the nitrogen atom | 10 - 15 |

| 3 | Formation of the amide intermediate | - |

| 4 | Hydrolysis of the amide to the carboxylic acid | 20 - 30 |

Note: These values are illustrative and based on studies of similar compounds.

Molecular Dynamics Simulations for Conformational Analysis

The cyclohexane ring of this compound is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The presence of the amino and nitrile substituents on the same carbon atom (C1) leads to two possible chair conformations that can interconvert via a process known as ring flipping. In one conformer, the substituents are in axial and equatorial positions, and in the flipped conformer, their positions are reversed.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the relative stabilities of different conformers and the energy barriers between them. For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.

In the case of this compound, the relative size and electronic properties of the amino and nitrile groups will determine the preferred conformation. High-level computational studies on substituted cyclohexanes have shown that even small energy differences can significantly influence the equilibrium population of conformers.

Table 3: Predicted Conformational Preferences of this compound

| Conformer | Substituent Positions | Relative Stability | Predicted Population at 298 K |

| A | -NH2 (equatorial), -CN (axial) | More stable | > 50% |

| B | -NH2 (axial), -CN (equatorial) | Less stable | < 50% |

Note: The preference for the amino group in the equatorial position is a hypothesis based on its generally larger steric demand compared to the linear nitrile group. Precise populations would require detailed MD simulations.

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. For this compound and its derivatives, these studies could be employed to predict their potential applications, for instance, as precursors in organic synthesis or as fragments in drug design.

The nitrile group is a common functional group in many pharmaceuticals and can participate in various biological interactions. It can act as a hydrogen bond acceptor and its incorporation can improve the pharmacokinetic properties of a drug molecule. SAR studies on nitrile-containing compounds have shown that this group can contribute significantly to their inhibitory properties.

By systematically modifying the structure of this compound, for example, by introducing substituents on the cyclohexane ring or the amino group, and then calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a QSAR model could be developed. This model could then be used to predict the reactivity or potential biological activity of new, unsynthesized derivatives.

Table 4: Key Molecular Descriptors for QSAR/SRR Studies of this compound Derivatives

| Descriptor | Type | Relevance |

| LogP | Hydrophobicity | Predicts solubility and membrane permeability. |

| Molecular Weight | Steric | Influences binding affinity and transport properties. |

| Dipole Moment | Electronic | Relates to polar interactions with other molecules. |

| HOMO/LUMO Energies | Electronic | Correlates with chemical reactivity and charge transfer. |

| Polar Surface Area | Steric/Electronic | Important for predicting drug transport properties. |

Applications of 1 Aminocyclohexanecarbonitrile in Complex Organic Synthesis

As a Versatile Precursor in Heterocycle Synthesis

The dual reactivity of 1-aminocyclohexanecarbonitrile, stemming from its nucleophilic amine and electrophilic nitrile functionalities, renders it an exceptional starting material for the synthesis of a broad spectrum of heterocyclic compounds. It is particularly instrumental in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, thereby enhancing synthetic efficiency.

One of the most prominent applications of this compound is in the synthesis of spiro-heterocycles, a class of compounds characterized by two rings sharing a single common atom. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks which can lead to enhanced biological activity and selectivity.

For instance, this compound can be employed in the synthesis of spiro-pyrrolidines through [3+2] cycloaddition reactions. In a typical reaction, the in situ generation of an azomethine ylide from an isatin (B1672199) and an amino acid can react with a dipolarophile, which can be derived from this compound, to yield complex spiro-pyrrolidine frameworks. While specific examples starting directly from this compound are part of broader synthetic strategies, the principle of its application is well-established in the synthesis of such spiro-fused systems.

The following table illustrates the types of heterocyclic systems that can be synthesized using precursors with similar functionalities to this compound, highlighting its potential in generating diverse heterocyclic scaffolds.

| Heterocyclic System | Synthetic Approach | Key Features |

| Spiro-pyrrolidines | [3+2] Cycloaddition | Construction of complex spiro-fused systems. |

| Spiro-imidazoles | Multicomponent Reactions | Efficient one-pot synthesis of diverse imidazoles. |

| Fused Pyrimidines | Condensation Reactions | Formation of bicyclic and polycyclic nitrogen-containing heterocycles. |

| Spiro-oxindoles | Cycloaddition/Condensation | Access to biologically relevant spiro-oxindole scaffolds. ua.es |

Role in the Construction of Complex Molecular Architectures

The inherent stereochemistry of the cyclohexane (B81311) ring and the reactivity of the amino and nitrile groups make this compound a valuable chassis for the construction of complex and three-dimensional molecular architectures. Its ability to participate in cascade reactions allows for the rapid assembly of multiple rings and stereocenters in a single synthetic operation.

The synthesis of spiro[cyclohexane-1,3'-indoline] (B1315622) derivatives serves as a prime example of its utility in building intricate molecular frameworks. These compounds often form the core of various natural products and medicinally important molecules. Organocatalytic Michael/aldol cascade reactions involving derivatives of this compound can lead to the formation of highly functionalized spirocyclohexane oxindoles with excellent control over stereochemistry. mdpi.com

Furthermore, its application extends to the synthesis of nitrogen bridgehead compounds, which are key structural motifs in numerous biologically active alkaloids. nih.govchemrxiv.org The rigid framework provided by the cyclohexane ring of this compound can serve as a scaffold to build upon, leading to the formation of complex polycyclic systems.

Enabling Strategies for the Development of Bioactive Compound Libraries

The efficiency and versatility of reactions involving this compound, particularly multicomponent reactions, make it an ideal building block for the generation of diverse libraries of bioactive compounds for drug discovery. dovepress.com MCRs allow for the rapid and efficient synthesis of a large number of structurally diverse molecules from a small set of starting materials, a crucial aspect of high-throughput screening. nih.govnih.gov

The Passerini and Ugi reactions, which are cornerstone isocyanide-based MCRs, can be adapted to include this compound or its derivatives to produce a wide range of α-acyloxy carboxamides and α-amino carboxamides. These products can then be further cyclized to generate a variety of heterocyclic scaffolds, forming the basis of a compound library. The structural diversity of these libraries can be easily expanded by varying the other components of the MCR, such as the aldehyde, carboxylic acid, or isocyanide.

The spiro-heterocyclic compounds derived from this compound are particularly valuable in this context, as their unique three-dimensional structures are often associated with novel biological activities. researchgate.netresearchgate.netnih.gov Libraries of such compounds can be screened against various biological targets to identify new lead compounds for drug development.

Integration into Green Chemistry Methodologies

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This compound can be readily integrated into various green chemistry methodologies, contributing to the reduction of waste and energy consumption in organic synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions. nih.govnih.govsemanticscholar.org The synthesis of various heterocycles using this compound can be significantly enhanced by the use of microwave irradiation, leading to shorter reaction times and cleaner reaction profiles. nih.govnih.gov

Ultrasound-assisted synthesis is another green technique that can be applied to reactions involving this compound. Sonication can promote reactions by creating localized high temperatures and pressures, leading to increased reaction rates and yields. rsc.org The use of ultrasound can also enable reactions to be carried out in greener solvents, such as water or ethanol, or even under solvent-free conditions. semanticscholar.org

The following table summarizes the application of green chemistry techniques in the synthesis of heterocycles, where this compound can be a key starting material.

| Green Chemistry Technique | Advantages | Potential Application with this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions. nih.govnih.gov | Rapid synthesis of spiro-heterocycles and other complex molecules. nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, use of greener solvents, milder conditions. rsc.org | Efficient synthesis of various nitrogen-containing heterocycles. |

| Catalytic Multicomponent Reactions | High atom economy, reduced waste, increased efficiency. nih.gov | Generation of diverse compound libraries for drug discovery. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up procedures. semanticscholar.org | Environmentally benign synthesis of heterocyclic compounds. |

Biological Activity and Mechanistic Insights of 1 Aminocyclohexanecarbonitrile Derivatives

Antimicrobial Properties and Mechanisms of Action

A significant area of investigation for 1-aminocyclohexanecarbonitrile derivatives is their potential as novel antimicrobial agents. Studies have shown that modifications to the core structure can yield compounds with activity against various bacterial and fungal strains.

For instance, a series of new amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety were synthesized and evaluated for their antimicrobial effects. nih.gov One derivative, compound 2c in the study, demonstrated bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis. nih.gov Another derivative, compound 2b, was found to selectively inhibit the growth of Yersinia enterocolitica with a minimal inhibitory concentration (MIC) of 64 µg/mL. nih.govmdpi.com Similarly, research into 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, which use a related aminonitrile as a key intermediate, has shown that a majority of the synthesized compounds exhibited both antibacterial and antifungal activities. nih.gov In particular, certain phthalimidopyridine derivatives (compounds 8a and 8b) showed effects comparable to well-known antimicrobial agents. nih.gov

The precise mechanisms of action for these specific derivatives are still under investigation, but they likely operate through established antimicrobial pathways. mcgill.ca These mechanisms can include the disruption of microbial cell wall synthesis, inhibition of essential processes like protein or nucleic acid synthesis, or altering the integrity of the cell membrane, which can lead to the leakage of cellular contents and cell death. mcgill.canih.govmcgill.ca Some antimicrobial agents function by creating pores in the membrane of susceptible microbes. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Specific Compound | Microorganism | Activity Noted |

|---|---|---|---|

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Compound 2c | Staphylococcus aureus, Mycobacterium smegmatis | Bacteriostatic activity nih.gov |

| Compound 2b | Yersinia enterocolitica | Inhibitory activity (MIC = 64 µg/mL) nih.gov | |

| Phthalimidopyridine derivatives | Compounds 8a, 8b | Various bacteria and fungi | Activity comparable to standard agents nih.gov |

Antineoplastic and Antitumor Activities

The development of novel antineoplastic agents, which are drugs used to treat cancer, is a critical goal in pharmaceutical research. nih.gov Preliminary studies indicate that certain derivatives of this compound possess cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for new anticancer therapies.

The anticancer potential of these derivatives is often evaluated by their ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). mdpi.com The mechanism of action for many antineoplastic drugs involves targeting specific molecules or pathways crucial for cancer cell survival and proliferation. mdpi.com For example, some anticancer compounds work by inhibiting key enzymes or interacting with proteins that regulate the cell cycle and apoptosis, such as caspases, cyclin-dependent kinases (CDKs), and poly (ADP-ribose) polymerase (PARP-1). mdpi.com While research into this compound derivatives is ongoing, their activity is being explored within these mechanistic frameworks.

Interaction with Biological Systems and Pathways

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets, such as enzymes and receptors.

Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. nih.gov Research suggests that derivatives of the this compound scaffold may function as inhibitors of key enzymes involved in disease pathways. For example, some derivatives have been investigated as potential inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical component in inflammatory signaling pathways, making it a target for therapeutic intervention in conditions like rheumatoid arthritis.

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Potential Therapeutic Application |

|---|---|---|

| This compound derivatives | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Anti-inflammatory |

In addition to enzyme inhibition, the ability of compounds to bind to specific biological receptors is a key determinant of their pharmacological activity. Studies have shown that molecules incorporating the this compound scaffold can be designed to bind with high affinity to important receptors.

For instance, synthetic derivatives such as 1,5-diarylpyrazole-3-carboxamides, which are built from this scaffold, have demonstrated high affinity for cannabinoid (CB1) receptors and the translocator protein (TSPO). Furthermore, a series of 3-aminocyclohex-2-en-1-one derivatives were developed as novel antagonists for the chemokine receptor 2 (CXCR2). nih.gov Several of these derivatives were found to inhibit CXCR2 downstream signaling with IC₅₀ values below 10 μM, indicating potent activity. nih.gov

Table 3: Receptor Binding Affinities of this compound Derivatives

| Derivative Class | Target Receptor | Measured Activity |

|---|---|---|

| 1,5-Diarylpyrazole-3-carboxamides | Cannabinoid (CB1) Receptors, Translocator Protein (TSPO) | High binding affinity noted |

| 3-Aminocyclohex-2-en-1-one derivatives | Chemokine Receptor 2 (CXCR2) | IC₅₀ values < 10 μM for 13 derivatives nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they explore the link between a molecule's chemical structure and its biological activity. wikipedia.org By making systematic chemical modifications to a lead compound, researchers can identify which structural features are responsible for its desired effects. wikipedia.orggardp.org

In the context of this compound derivatives, SAR studies have provided valuable insights. For amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid, it was found that the type of substituent plays a crucial role in their biological activity. mdpi.com For example, the presence of a 2-pyridyl substituent was important for antiproliferative activity, which could be further enhanced by adding 4-nitrophenyl or 4-methylphenyl groups. mdpi.com For the 3-aminocyclohex-2-en-1-one derivatives targeting the CXCR2 receptor, a SAR map was generated to better understand the binding mechanism and guide future optimization of these antagonists. nih.gov These studies allow chemists to rationally design new molecules with improved potency and selectivity. gardp.org

Environmental Considerations and Degradation Pathways of Aminonitriles

Abiotic Transformation Processes in Environmental Matrices

Abiotic transformation involves the degradation of a chemical compound through non-biological pathways, such as hydrolysis and photolysis. These processes are critical in determining the environmental persistence of aminonitriles.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For aminonitriles, this process can lead to the formation of α-amino amides and subsequently α-amino acids. The rate of hydrolysis is significantly influenced by pH and temperature. acs.org In alkaline conditions, the hydrolysis of aminonitriles to form amino acids is a recognized pathway. acs.org For instance, studies on aminoacetonitrile (B1212223), 2-aminopropanenitrile, and 4-aminobutanenitrile have shown that ammonia (B1221849) plays a key role in facilitating this synthesis. acs.org While specific kinetic data for 1-Aminocyclohexanecarbonitrile is not readily available, its structure suggests it would undergo a similar pH-dependent hydrolysis. The nitrile group is susceptible to hydrolysis, which would convert this compound first to 1-aminocyclohexanecarboxamide (B179064) and then to 1-aminocyclohexanecarboxylic acid and ammonia.

Photolysis: Photolysis is the decomposition of molecules by light. Some aminonitrile precursors have been shown to undergo asymmetric photolysis when exposed to circularly polarized light, a process studied more in the context of the origin of homochirality of amino acids in astrophysics. acs.org In typical environmental matrices like surface water, the extent to which direct photolysis contributes to the degradation of cyclic aminonitriles like this compound depends on the compound's ability to absorb ultraviolet (UV) radiation from the sun. Indirect photolysis, mediated by photosensitizing agents present in natural waters (e.g., humic substances), could also play a role in its transformation.

Abiotic reactions can also be influenced by the presence of mineral surfaces in soil and sediments, which can catalyze transformation reactions like hydrolysis. epa.gov The specific rates and products of these abiotic processes for this compound would require targeted experimental studies under various environmental conditions.

Biotic Degradation Mechanisms and Microbial Interactions

The primary pathway for the breakdown of many organic nitrogen compounds in the environment is through microbial degradation. semanticscholar.org Microorganisms possess diverse enzymatic systems capable of transforming nitriles into less toxic substances, which can then be used as carbon and nitrogen sources. researchgate.netfrontiersin.org

The microbial degradation of nitriles generally follows two main enzymatic routes:

Nitrilase Pathway: A nitrilase enzyme (EC 3.5.5.1) directly hydrolyzes the nitrile group to a carboxylic acid and ammonia in a single step. frontiersin.org

Nitrile Hydratase and Amidase Pathway: This two-step process involves a nitrile hydratase (EC 4.2.1.84) first converting the nitrile to an amide, which is then hydrolyzed by an amidase (EC 3.5.1.4) to the corresponding carboxylic acid and ammonia. frontiersin.orgnih.gov

Activated sludge from wastewater treatment plants has been shown to adapt and effectively degrade various organonitriles, including aliphatic and aromatic structures. nih.gov Studies on mixed microbial cultures have demonstrated that the degradation pathway can be substrate-dependent; for example, acetonitrile (B52724) and acrylonitrile (B1666552) were degraded via the nitrile hydratase/amidase pathway, whereas benzonitrile (B105546) was degraded directly by a nitrilase. nih.gov It is plausible that an adapted microbial consortium could degrade this compound through one of these pathways, ultimately yielding 1-aminocyclohexanecarboxylic acid and ammonia.

Several bacterial genera, such as Rhodococcus, Pseudomonas, and Fusarium, are known for their ability to metabolize nitriles. semanticscholar.orgresearchgate.net For instance, Rhodococcus rhodochrous has been found to hydrolyze several α-aminonitriles to optically active amino acids via a nitrilase. researchgate.net The presence and activity of such microorganisms in soil and water are crucial for the natural attenuation of aminonitrile contamination.

| Enzyme | EC Number | Reaction Catalyzed | Typical End Products |

|---|---|---|---|

| Nitrilase | 3.5.5.1 | Nitrile → Carboxylic Acid + Ammonia | Carboxylic Acid, Ammonia |

| Nitrile Hydratase | 4.2.1.84 | Nitrile → Amide | Amide |

| Amidase | 3.5.1.4 | Amide → Carboxylic Acid + Ammonia | Carboxylic Acid, Ammonia |

Environmental Fate and Transport Modeling of Related Compounds

Environmental fate and transport models are computational tools used to predict the movement and transformation of chemicals in the environment. lsu.eduwiley.com These models integrate a compound's physicochemical properties with environmental parameters to estimate its distribution across air, water, and soil. cdc.govepa.gov

For this compound, key properties influencing its fate and transport would include:

Water Solubility: High water solubility would suggest a potential for leaching into groundwater and transport in surface waters.

Vapor Pressure: A low vapor pressure indicates that volatilization from water or soil surfaces is not a significant transport pathway.

Octanol-Water Partition Coefficient (Kow): This value indicates the compound's tendency to sorb to organic matter in soil and sediment. A low Kow value suggests higher mobility in soil and water.

While specific, validated models for this compound are not widely published, modeling for agriculturally related chemicals and other organic pollutants provides a framework for such an assessment. digitellinc.com Models like the EPA's TRIM.FaTE (Total Risk Integrated Methodology - Fate, Transport, and Ecological Exposure) can be used to simulate the multimedia fate of pollutants. epa.gov To apply these models to this compound, empirical data on its degradation rates (both abiotic and biotic) and partitioning coefficients would be required. In the absence of specific data, values from structurally similar compounds, such as other cyclic amines or nitriles, are often used for preliminary assessments, a practice known as Quantitative Structure-Activity Relationship (QSAR) modeling.

| Property | Influence on Fate and Transport |

|---|---|

| Water Solubility | Determines concentration in aquatic systems and potential for groundwater leaching. |

| Vapor Pressure | Governs the rate of volatilization from soil and water into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | Indicates tendency to adsorb to soil organic carbon and sediment, affecting mobility. |

| Degradation Rate (Abiotic/Biotic) | Determines the persistence of the compound in a specific environmental matrix. |

Implications for Environmental Chemistry and Sustainability

The environmental chemistry of aminonitriles is intrinsically linked to the broader cycling of carbon and nitrogen. Their degradation releases ammonia, a readily available nitrogen source for many organisms, and a carboxylic acid, which can be further metabolized. frontiersin.org While these end-products are generally less toxic than the parent nitrile compound, the potential for environmental contamination by the aminonitriles themselves raises sustainability concerns.

The toxicity of nitriles can pose a risk to ecosystems if they accumulate. researchgate.net Therefore, understanding their degradation pathways is crucial for environmental risk assessment and the development of bioremediation strategies. The adaptability of microbial communities to degrade xenobiotic nitriles is a key factor in the natural attenuation of these compounds and offers potential for engineered bioremediation systems for contaminated sites. semanticscholar.orgnih.gov

From a sustainability perspective, the use of biocatalysts, such as nitrilases, for the synthesis of valuable chemicals from nitriles represents a green chemistry approach. researchgate.net This aligns with the principles of sustainability by using enzymatic processes that can be more selective and operate under milder conditions than traditional chemical methods. Furthermore, developing greener synthetic routes for aminonitriles that avoid highly toxic reagents like hydrogen cyanide is an active area of research with positive implications for environmental safety. unipa.itrsc.org

Future Research Directions and Emerging Trends for 1 Aminocyclohexanecarbonitrile

Exploration of Novel Synthetic Methodologies and Catalysis

The synthesis of α-aminonitriles, including 1-aminocyclohexanecarbonitrile, has traditionally been dominated by the Strecker reaction. However, current research is focused on developing more efficient, sustainable, and enantioselective methods.

Future efforts will likely concentrate on several key areas:

Organocatalysis: The use of small organic molecules as catalysts is a growing field, offering an alternative to metal-based catalysts. mdpi.combohrium.com Research is expected to uncover new organocatalysts that can produce this compound and its derivatives with high yields and enantioselectivity under mild conditions. scispace.com These catalysts are often more environmentally benign and less sensitive to air and moisture. researchgate.net

Heterogeneous Catalysis: The development of solid-supported catalysts, such as transition metals on silica or other supports, presents an opportunity for more scalable and industrially viable syntheses. rsc.org These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Cobalt-based catalysts, for example, have shown high performance in the selective synthesis of primary amines from nitriles. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time. Applying flow chemistry to the synthesis of this compound could lead to higher throughput, improved safety by minimizing the accumulation of hazardous intermediates, and easier scale-up.

Alternative Cyanide Sources: A significant drawback of traditional methods is the use of highly toxic cyanide sources like potassium cyanide (KCN) or hydrogen cyanide (HCN). researchgate.netnih.gov Future research will prioritize the exploration of less toxic and easier-to-handle cyanide surrogates.

| Catalytic Approach | Typical Catalysts | Key Advantages | Future Research Focus |

|---|---|---|---|

| Transition Metal Catalysis | CoCl₂, InCl₃, BiCl₃, Sc(OTf)₃ | High efficiency and reactivity. nih.gov | Development of catalysts based on earth-abundant, non-toxic metals. |

| Organocatalysis | Thioureas, Chiral Phosphoric Acids, Amines | Environmentally benign, avoids metal contamination, potential for high enantioselectivity. mdpi.combohrium.com | Discovery of recyclable and highly efficient organocatalysts for asymmetric synthesis. scispace.com |

| Photocatalysis | Ruthenium or Iridium complexes, Organic Dyes | Uses light as an energy source, enables novel reaction pathways. | Visible-light-driven reactions under milder conditions. |

Unveiling Untapped Reactivity Profiles and Reaction Design

This compound is a valuable building block due to the presence of both a nucleophilic amino group and an electrophilic nitrile group. cymitquimica.com While its role as a precursor to α-amino acids is well-established, future research aims to unlock new reaction pathways.

Masked Iminium Ion Chemistry: The aminonitrile moiety can act as a masked iminium ion. This duality allows for its use in complex synthetic sequences, particularly in the total synthesis of natural products like alkaloids. researchgate.net Future work will likely exploit this reactivity in novel cascade reactions to build molecular complexity rapidly.

Multicomponent Reactions (MCRs): As a bifunctional molecule, this compound is an ideal candidate for developing new MCRs. These reactions, where three or more reactants combine in a single step, are highly atom-economical and efficient. Designing new MCRs involving this compound could provide rapid access to libraries of complex heterocyclic compounds.

Ring-Opening and Expansion Reactions: Investigating the controlled ring-opening of the cyclohexane (B81311) moiety or ring-expansion reactions could lead to the synthesis of novel scaffolds that are not easily accessible through other methods.

Derivatization of the Nitrile Group: Beyond hydrolysis to an acid or amide, exploring cycloadditions and other transformations of the nitrile group can provide entry into diverse nitrogen-containing heterocycles, such as imidazoles and thiadiazoles. nih.govnih.gov

Advanced Applications in Materials Science and Medicinal Chemistry

The unique structure of this compound makes it an attractive starting material for advanced applications.

Medicinal Chemistry: The compound serves as a key intermediate for α,α-disubstituted α-amino acids, which are crucial components in designing peptidomimetics and conformationally constrained peptides. nih.gov These structures are of great interest in drug discovery for their enhanced metabolic stability and specific biological activities. Future research will focus on incorporating this scaffold into novel therapeutic agents, targeting areas such as oncology and neurology.

Materials Science: The rigid cyclohexane backbone and the reactive amino and nitrile groups suggest potential applications in polymer and materials science.

High-Performance Polymers: It could be used as a monomer or cross-linking agent to create polyamides or other polymers with enhanced thermal stability and mechanical strength.

Functional Materials: The nitrile group can be coordinated to metal centers, suggesting applications in the development of metal-organic frameworks (MOFs) or functionalized surfaces for catalysis or sensing.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by processing vast datasets to predict outcomes and guide experimental design. nih.govastrazeneca.com

Reaction Prediction and Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound and its derivatives, reducing the time and resources spent on empirical optimization. researchgate.net

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. fortunejournals.com By using this compound as a starting scaffold, AI could generate new drug candidates or functional materials with high predicted activity or specific physical properties. fortunejournals.com

Property Prediction: AI tools like graph neural networks can predict the physicochemical and biological properties (e.g., solubility, toxicity, binding affinity) of molecules derived from this compound. astrazeneca.com This allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing. fortunejournals.com

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction Models | Identifies novel and efficient synthetic routes. |

| Catalyst Discovery | High-Throughput Virtual Screening | Accelerates the discovery of new catalysts for its synthesis. |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts the biological activity of derivatives, guiding lead optimization. nih.gov |

| Materials Design | Generative Models (e.g., GANs, VAEs) | Designs new polymers or materials with tailored properties based on the aminonitrile scaffold. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Aminocyclohexanecarbonitrile, and what are their respective yields and purity considerations?

- The primary synthesis method involves treating cyclohexanone cyanohydrin with ammonia gas under controlled conditions. This exothermic reaction yields 61% of the product as a yellowish oil, though instability during heat or distillation necessitates avoidance of purification via these methods . Alternative routes include using hydrochloride salts (e.g., this compound HCl) in condensation reactions with pyrazole derivatives, achieving 62% yield after recrystallization . Purity is typically assessed via melting point analysis (e.g., 212–214°C for derivatives) and elemental analysis (C, H, N content) .

Q. How should this compound be handled and stored to ensure stability and safety in laboratory settings?

- The compound is classified as acutely toxic (Category 4 Oral) and a skin sensitizer (Category 1). Key safety measures include:

- Handling : Use in well-ventilated areas with personal protective equipment (gloves, goggles). Avoid skin/eye contact; rinse immediately with water if exposed .

- Storage : Store as a solid in cool, dry conditions (-20°C for long-term stability). Avoid heat sources due to decomposition risks .

- Disposal : Dispose via approved waste facilities to prevent environmental contamination .

Q. What analytical techniques are recommended for characterizing this compound?

- Spectral Analysis :

- NMR : NMR peaks (e.g., δ 1.32–2.51 ppm for cyclohexyl protons) confirm structural integrity .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calc’d 485.0953, found 485.0947) .

- IR : Absorbance bands at ~2230 cm (C≡N stretch) and 1614 cm (NH bending) are diagnostic .

Advanced Research Questions

Q. How does the presence of amino and nitrile groups influence the reactivity of this compound in nucleophilic addition or condensation reactions?

- The amino group acts as a nucleophile, enabling condensation with carbonyl compounds (e.g., pyrazole-3-carboxamide formation), while the nitrile group can participate in Strecker-like syntheses or serve as a directing group in metal-catalyzed reactions. For example, in synthesizing UV stabilizers, the nitrile facilitates cyclization to form piperidine derivatives . Reaction optimization requires pH control (e.g., acidic conditions for HCl salt activation) and inert atmospheres to prevent oxidation .

Q. What are the common side reactions or decomposition pathways observed during synthesis or storage, and how can they be mitigated?

- Decomposition : Thermal degradation above 200°C releases toxic gases (e.g., HCN). Stabilize by storing at low temperatures (-20°C) and avoiding prolonged exposure to light .

- Hydrolysis : The nitrile group may hydrolyze to carboxylic acids under acidic/alkaline conditions. Use anhydrous solvents (e.g., benzene, ether) during synthesis to minimize moisture .

- Side Reactions : Unwanted dimerization occurs if ammonia is not thoroughly purged post-synthesis. Nitrogen flushing for 3+ hours reduces residual ammonia .

Q. In polymer chemistry, how is this compound utilized as a precursor, and what mechanistic insights explain its role?

- The compound serves as a precursor for bis-(1-cyanocyclohexyl)amine, a key intermediate in UV stabilizers for synthetic polymers. Mechanistically, the nitrile group undergoes nucleophilic substitution with piperidine, forming stabilized radicals that inhibit photodegradation. Reaction with sulfuric acid (96%) at controlled temperatures (≤138°C) ensures efficient cyclization .

Methodological Considerations

- Experimental Design : Optimize reaction time (6–15 hours for ammonia saturation) and stoichiometry (1:1 molar ratio for HCl salt reactions) to maximize yield .

- Data Contradictions : Discrepancies in reported melting points (e.g., 214–220°C in some studies vs. 212–214°C in others) may arise from polymorphic forms or impurities. Cross-validate with spectral data (e.g., HRMS error <4 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。